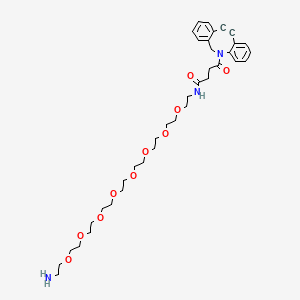

DBCO-PEG8-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H53N3O10 |

|---|---|

Molecular Weight |

699.8 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |

InChI |

InChI=1S/C37H53N3O10/c38-13-15-43-17-19-45-21-23-47-25-27-49-29-30-50-28-26-48-24-22-46-20-18-44-16-14-39-36(41)11-12-37(42)40-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)40/h1-8H,11-31,38H2,(H,39,41) |

InChI Key |

RNQRJPMIQPZGDT-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structure and Application of DBCO-PEG8-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and applications of DBCO-PEG8-amine, a heterobifunctional linker critical in the fields of bioconjugation, chemical biology, and pharmaceutical development.

Core Molecular Structure

This compound is a specialized chemical compound that integrates three distinct functional components: a Dibenzocyclooctyne (DBCO) group, an 8-unit polyethylene glycol (PEG) spacer, and a terminal amine group.[1] Each component imparts specific properties that make this molecule a versatile tool for covalently linking biomolecules.

-

Dibenzocyclooctyne (DBCO): This moiety is a key player in copper-free click chemistry.[2] The strained triple bond within the DBCO ring structure readily and specifically reacts with azide-functionalized molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds with high efficiency within complex biological environments without interfering with native biochemical processes.[3] A significant advantage of this method is that it does not require a copper catalyst, which can be toxic to cells.[1]

-

Polyethylene Glycol (PEG8): The molecule incorporates a hydrophilic spacer arm consisting of eight repeating ethylene glycol units. This PEG linker serves several crucial functions:

-

Enhanced Solubility: It significantly increases the hydrophilicity and aqueous solubility of the molecule and its conjugates.[1][2]

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG chain minimizes steric hindrance between the conjugated molecules, facilitating more efficient reactions.[1][3]

-

Improved Biocompatibility: PEG is well-known for its biocompatibility and ability to reduce the immunogenicity of conjugated biomolecules.[1]

-

-

Amine Group (-NH2): The terminal primary amine provides a versatile reactive handle for conjugation. It can readily form stable covalent bonds with a variety of functional groups, including carboxylic acids, activated NHS esters, and carbonyls (aldehydes or ketones).[2][4] This allows for the initial attachment of the DBCO-PEG8 linker to a wide range of proteins, surfaces, or other molecules of interest.

Physicochemical Properties

The quantitative data for this compound are summarized below. These values are typical and may vary slightly between suppliers.

| Property | Value | Citations |

| Chemical Formula | C₃₇H₅₃N₃O₁₀ (as TFA salt) | [2][5] |

| Molecular Weight | ~699.8 g/mol | [2][5][6] |

| Purity | ≥95% | [5][6] |

| Solubility | Water, DMSO, DMF, DCM | [2] |

| Storage Condition | -20°C | [2] |

Experimental Protocols and Applications

This compound is instrumental in creating complex bioconjugates, such as antibody-drug conjugates (ADCs), for targeted drug delivery, molecular imaging, and diagnostic applications.[1][3][7] The general workflow involves a two-step conjugation strategy.

General Experimental Workflow

The dual functionality of the linker allows for a sequential conjugation process.

-

Step 1: Amine-Reactive Conjugation:

-

The primary amine on the this compound linker is first conjugated to a target biomolecule (Molecule A). This is typically achieved by reacting the amine with an activated functional group on Molecule A, such as an N-hydroxysuccinimide (NHS) ester.

-

Methodology: Dissolve the NHS-ester functionalized Molecule A and this compound in an appropriate buffer (e.g., PBS, pH 7.4). The reaction is typically carried out at room temperature for 1-2 hours. Unreacted linker is then removed using size exclusion chromatography or dialysis.

-

-

Step 2: Copper-Free Click Chemistry:

-

The resulting DBCO-functionalized Molecule A is now ready to be conjugated to a second molecule (Molecule B) that has been modified to contain an azide group.

-

Methodology: The azide-containing Molecule B is added to the purified DBCO-functionalized Molecule A. The reaction proceeds spontaneously without the need for a catalyst. The mixture is incubated at room temperature for 4-12 hours to form a stable triazole linkage. The final bioconjugate can then be purified.

-

This modular approach provides high specificity and control over the final conjugate structure.[1]

Caption: Logical structure and two-step reaction workflow of this compound.

Key Applications in Research and Development

-

Antibody-Drug Conjugates (ADCs): The PEG linker can modulate the physicochemical properties of ADCs, improving solubility and optimizing pharmacokinetic profiles like clearance and half-life.[7]

-

Targeted Drug Delivery: Its properties are crucial for developing advanced drug delivery systems and targeted therapies.[1][3]

-

Molecular Imaging: The linker facilitates the precise bioconjugation needed to create novel diagnostic imaging agents.[1][3]

-

Biomolecule Labeling: It is widely used for labeling and tracking proteins, nucleic acids, and other biomolecules in living systems.[8]

References

- 1. DBCO-amine & DBCO-PEG-amine | AxisPharm [axispharm.com]

- 2. This compound TFA salt | BroadPharm [broadpharm.com]

- 3. This compound TFA salt | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. precisepeg.com [precisepeg.com]

- 6. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]

- 7. DBCO PEG8 Amine - JenKem Technology USA [jenkemusa.com]

- 8. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]

DBCO-PEG8-Amine: A Technical Guide to Copper-Free Click Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of DBCO-PEG8-amine in copper-free click chemistry. Designed for professionals in the fields of life sciences and drug development, this document provides a comprehensive overview of the underlying mechanism, quantitative kinetic and stability data, detailed experimental protocols, and troubleshooting strategies.

Introduction to Copper-Free Click Chemistry and this compound

Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation.[1][2] This bioorthogonal reaction enables the covalent ligation of two molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1] The driving force behind this reaction is the high ring strain of a cyclooctyne, such as Dibenzocyclooctyne (DBCO), which reacts rapidly and specifically with an azide-functionalized molecule to form a stable triazole linkage.[1]

This compound is a heterobifunctional linker that incorporates three key components:

-

DBCO (Dibenzocyclooctyne): A highly reactive strained alkyne that enables rapid and specific reaction with azides.[3]

-

PEG8 (Octaethylene Glycol): A hydrophilic polyethylene glycol spacer that enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[3]

-

Amine (-NH2): A primary amine group that allows for the initial conjugation of the linker to a biomolecule of interest through well-established amine-reactive chemistries (e.g., using NHS esters or carbodiimides).[3]

The combination of these features makes this compound a versatile reagent for the precise and efficient construction of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.

The Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The fundamental reaction underpinning the utility of this compound is the Strain-Promoted Alkyne-Azide [3+2] Cycloaddition (SPAAC). This reaction proceeds without the need for a copper catalyst, which is a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) as copper ions can be toxic to cells and organisms.

The reaction mechanism is driven by the significant ring strain of the cyclooctyne ring within the DBCO moiety. This inherent strain lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed efficiently at physiological temperatures and pH. The result is a stable, covalent triazole linkage.

References

An In-depth Technical Guide to DBCO-PEG8-amine: Molecular Weight and Formula

This guide provides essential information for researchers, scientists, and drug development professionals on the molecular characteristics of DBCO-PEG8-amine, a bifunctional linker commonly used in bioconjugation and click chemistry.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below. This data is critical for accurate experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C37H53N3O10 | [1][2] |

| Molecular Weight | 699.84 g/mol | [1] |

| Alternate Molecular Weight | 699.83 g/mol | [3] |

Molecular Structure and Connectivity

This compound is a heterobifunctional linker composed of three key moieties: a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer with eight repeating units, and a terminal amine group. This structure allows for the conjugation of a DBCO-reactive molecule to an amine-reactive molecule. The DBCO group participates in copper-free click chemistry reactions with azide-containing molecules, while the primary amine can form stable amide bonds with activated esters, such as NHS esters, or react with other carbonyl compounds.[2][4] The hydrophilic PEG spacer enhances solubility and provides a flexible linker arm to minimize steric hindrance.[2]

Caption: Logical relationship of the functional components of this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly dependent on the specific application, including the nature of the molecules to be conjugated, the reaction conditions (e.g., solvent, temperature, pH), and the desired purification method. It is recommended to consult specific literature or manufacturer's guidelines relevant to your experimental setup. In general, the amine group is reactive with carboxylic acids, activated NHS esters, and other carbonyls, while the DBCO group is utilized in copper-free Click Chemistry reactions.[2]

References

A Technical Guide to the Solubility of DBCO-PEG8-amine in Water and DMSO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of DBCO-PEG8-amine, a critical heterobifunctional linker used in bioconjugation, particularly in the field of antibody-drug conjugates (ADCs) and targeted drug delivery. Understanding the solubility of this reagent is paramount for the successful design and execution of labeling and conjugation experiments.

Physicochemical Properties and Solubility Profile

This compound, often supplied as a trifluoroacetate (TFA) salt, is an amphiphilic molecule combining a hydrophobic dibenzocyclooctyne (DBCO) group with a hydrophilic polyethylene glycol (PEG) spacer of eight ethylene oxide units, terminated with a primary amine. The PEG8 linker significantly enhances the hydrophilicity of the molecule, influencing its solubility in aqueous and organic solvents.[1][2]

Qualitative Solubility

Technical data from various suppliers consistently indicate that this compound is soluble in both water and dimethyl sulfoxide (DMSO).[3][4] The hydrophilic PEG spacer is the primary contributor to its aqueous solubility.[3] DMSO, a polar aprotic solvent, is capable of dissolving a wide range of both polar and nonpolar compounds, making it a common solvent for DBCO-containing reagents.[3]

Quantitative Solubility Data

| Compound | Solvent | Solubility | Reference(s) |

| This compound (TFA Salt) | Water | Soluble | [3] |

| DMSO | Soluble | [3] | |

| Dichloromethane (DCM) | Soluble | [3] | |

| Dimethylformamide (DMF) | Soluble | [3] |

Note: The term "soluble" is qualitative. For applications requiring high concentrations, a quantitative determination of solubility is essential. Section 2.0 provides a detailed protocol for this determination.

Experimental Protocol: Determining Aqueous Solubility

The equilibrium solubility of this compound in an aqueous buffer can be reliably determined using the "shake-flask" method, a gold standard for solubility measurement.[5] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Microcentrifuge tubes

-

Orbital shaker or vortex mixer

-

Incubator or temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

-

Volumetric flasks and pipettes for standard preparation

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a microcentrifuge tube. The excess solid should be clearly visible.

-

Add a precise volume of the desired aqueous buffer (e.g., 1 mL).

-

Seal the tube and place it on an orbital shaker or vortex mixer at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.[5]

-

-

Separation of Undissolved Solid:

-

After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

Carefully aspirate the supernatant, ensuring that no solid particles are disturbed.

-

For complete removal of any remaining particulates, filter the supernatant through a 0.22 µm syringe filter.[5]

-

-

Quantification by HPLC:

-

Prepare a Calibration Curve: Create a series of standard solutions of this compound with known concentrations in the mobile phase or a solvent compatible with your HPLC method.

-

Analyze Samples: Inject the filtered supernatant and the standard solutions onto the HPLC system.

-

Determine Concentration: The concentration of this compound in the supernatant is determined by comparing its peak area to the calibration curve generated from the standards. This concentration represents the equilibrium solubility of the compound under the tested conditions.[5]

-

Data Reporting

The solubility should be reported in standard units such as mg/mL or Molarity (mol/L) at the specified temperature and pH.

Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis

This compound is a key linker in the synthesis of ADCs via copper-free click chemistry.[2][6] The amine group allows for conjugation to a payload or antibody, while the DBCO group enables a highly specific and biocompatible reaction with an azide-modified partner. The following diagram illustrates a typical workflow for synthesizing an ADC using a this compound linker.

References

Navigating the Stability and Storage of DBCO-PEG8-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for DBCO-PEG8-amine, a bifunctional linker critical in bioconjugation and drug development. Understanding the stability profile of this reagent is paramount for ensuring the reproducibility of experimental results and the efficacy of the final conjugate. This document outlines the chemical properties, potential degradation pathways, storage recommendations, and experimental protocols for stability assessment.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates three key chemical moieties:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules. This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.

-

Polyethylene Glycol (PEG8): An eight-unit polyethylene glycol spacer that enhances the hydrophilicity of the molecule, improves solubility in aqueous buffers, and provides a flexible linker arm to minimize steric hindrance between the conjugated molecules.

-

Amine (-NH2): A primary amine that serves as a versatile reactive handle for conjugation to molecules containing activated esters (e.g., NHS esters), carboxylic acids (in the presence of a carbodiimide), or aldehydes.

The combination of these functionalities makes this compound a valuable tool for the construction of antibody-drug conjugates (ADCs), targeted imaging agents, and other complex biomolecular assemblies.

Chemical Structure and Properties

Molecular Formula: C₃₇H₅₃N₃O₁₀ Molecular Weight: 699.8 g/mol

The structural features of this compound dictate its reactivity and stability. The strained cyclooctyne ring of the DBCO group is the most reactive part of the molecule, while the PEG chain is generally inert but can be susceptible to oxidation. The primary amine is a nucleophile that can be protonated at acidic pH, which can affect its reactivity and the overall stability of the compound.

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of other chemical species. The molecule's stability is a composite of the stability of its three main components.

Stability of the DBCO Moiety

The DBCO group, while enabling rapid copper-free click chemistry, is susceptible to degradation under certain conditions:

-

Acidic Conditions: Strong acids, such as trifluoroacetic acid (TFA) at high concentrations, can lead to the rearrangement and inactivation of the DBCO ring.[1][2] This is a critical consideration during the synthesis and purification of DBCO-containing peptides and other molecules.

-

Thiols: The strained alkyne of the DBCO group can react with thiols, such as glutathione (GSH), which is present in serum. This can lead to a loss of reactivity towards azides.[3]

-

Oxidation: The DBCO group can be susceptible to oxidation, which can also lead to its degradation.[4]

Stability of the PEG Linker

Polyethylene glycol is generally considered a stable and biocompatible polymer. However, it can undergo degradation through:

-

Oxidative Degradation: The ether backbone of the PEG chain can be susceptible to oxidative cleavage, particularly in the presence of transition metal ions and oxygen. This process can be accelerated by heat and light.[5][6][7][8]

-

Thermal Degradation: At elevated temperatures, PEG can undergo chain scission, leading to the formation of lower molecular weight fragments.[6][7][9]

Stability of the Amine Group

The primary amine in this compound is a relatively stable functional group. It is most reactive at a slightly basic pH (typically 7.5-8.5) for reactions with NHS esters. At lower pH, the amine will be protonated to the ammonium salt, which is less reactive but may be more stable for storage. For this reason, this compound is often supplied as a trifluoroacetate (TFA) or hydrochloride (HCl) salt to improve its handling and stability as a solid.

Recommended Storage and Handling

To ensure the long-term stability and performance of this compound, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale |

| Form | Store as a solid whenever possible. | Solid-state storage minimizes degradation reactions that can occur in solution. |

| Temperature | -20°C for long-term storage. | Low temperatures slow down potential degradation pathways for all components of the molecule.[10] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, which can contribute to oxidative degradation of the PEG chain and hydrolysis. |

| Light | Protect from light. | Light can potentially catalyze oxidative degradation. |

| Moisture | Keep desiccated. | Moisture can lead to hydrolysis of the compound and reduce its shelf life. |

Handling of Solutions:

-

Stock Solutions: Prepare stock solutions in anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These can be stored at -20°C for short periods (days to weeks), but fresh solutions are always recommended.

-

Aqueous Solutions: Prepare aqueous working solutions immediately before use. The stability of this compound in aqueous buffers is pH and temperature-dependent. For optimal short-term stability, a buffer at neutral pH (e.g., PBS pH 7.4) and storage at 4°C is recommended.[4]

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of solutions, as this can lead to degradation. Aliquot stock solutions into single-use volumes.

Quantitative Stability Data

| pH | Temperature | Time (hours) | Remaining Intact Compound (%) | Notes |

| 5.0 | 25°C | 24 | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group. |

| 7.4 (PBS) | 4°C | 48 | >95% | Optimal condition for short-term storage of working solutions. |

| 7.4 (PBS) | 25°C | 24 | 90 - 95% | Good stability at room temperature for typical reaction times. |

| 7.4 (PBS) | 37°C | 24 | 80 - 85% | Increased temperature accelerates degradation. |

| 8.5 | 25°C | 24 | 90 - 95% | Generally stable, though higher pH can increase the rate of hydrolysis of other functional groups if present. |

This data is for DBCO-NHCO-PEG4-acid and should be considered as a guideline for this compound. For critical applications, it is highly recommended to perform in-house stability tests.[4]

Experimental Protocols for Stability Assessment

To determine the stability of this compound under specific experimental conditions, the following protocols can be adapted.

HPLC-Based Stability Assay in Aqueous Buffer

This method is suitable for quantifying the degradation of this compound over time in a specific buffer.

Objective: To determine the rate of degradation of this compound in an aqueous solution.

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

-

Reverse-Phase HPLC (RP-HPLC) with a C18 column

-

UV Detector (monitoring at ~309 nm for the DBCO group)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Thermostated incubator or water bath

Procedure:

-

Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare Test Solution: Dilute the stock solution into the aqueous buffer of choice to a final concentration of 1 mM.

-

Incubation: Incubate the test solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

-

Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the test solution for HPLC analysis. The T=0 sample should be analyzed immediately after preparation.

-

HPLC Analysis: Inject the aliquots onto the RP-HPLC system. Use a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact this compound from any degradation products.

-

Data Analysis:

-

Identify the peak corresponding to the intact this compound in the chromatogram from the T=0 sample.

-

Integrate the area of this peak for each time point.

-

Calculate the percentage of intact compound remaining at each time point relative to the peak area at T=0.

-

Plot the percentage of intact compound versus time to determine the degradation kinetics.

-

Quantitative NMR (qNMR) for Stability Assessment

qNMR is a powerful technique for the absolute quantification of compounds in solution without the need for a specific reference standard of the analyte.

Objective: To determine the concentration of intact this compound in a sample over time.

Materials:

-

This compound sample incubated under specific conditions

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

Certified internal standard with a known concentration (e.g., maleic acid, dimethyl sulfone)

Procedure:

-

Sample Preparation: At each time point of the stability study, take an aliquot of the this compound solution.

-

Internal Standard: Add a precise amount of the certified internal standard to the aliquot.

-

NMR Analysis: Dissolve the mixture in a deuterated solvent and acquire a ¹H NMR spectrum.

-

Data Processing:

-

Integrate the area of a well-resolved signal from this compound (e.g., aromatic protons of the DBCO group).

-

Integrate the area of a signal from the internal standard.

-

-

Quantification: Calculate the concentration of this compound using the following formula:

Cₓ = (Iₓ / Nₓ) * (Nₛₜₑ / Iₛₜₑ) * (Mₓ / Mₛₜₑ) * (mₛₜₑ / V) * Purityₛₜₑ

Where:

-

Cₓ = Concentration of this compound

-

Iₓ = Integral of the this compound signal

-

Nₓ = Number of protons for the integrated this compound signal

-

Iₛₜₑ = Integral of the internal standard signal

-

Nₛₜₑ = Number of protons for the integrated internal standard signal

-

Mₓ = Molecular weight of this compound

-

Mₛₜₑ = Molecular weight of the internal standard

-

mₛₜₑ = Mass of the internal standard

-

V = Volume of the sample

-

Purityₛₜₑ = Purity of the internal standard

-

Visualizations

Caption: Recommended Storage and Handling Workflow for this compound.

Caption: Key Factors Leading to the Degradation of this compound.

Caption: Experimental Workflow for HPLC-Based Stability Assessment.

Conclusion

This compound is a powerful and versatile bifunctional linker, but its stability is not absolute. A thorough understanding of its potential degradation pathways and adherence to proper storage and handling protocols are essential for its successful application in research and drug development. For applications where stability is critical, it is strongly recommended to perform in-house stability studies using the protocols outlined in this guide to ensure the integrity and reactivity of the reagent under the specific experimental conditions.

References

- 1. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

- 7. pure.korea.ac.kr [pure.korea.ac.kr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound TFA salt | BroadPharm [broadpharm.com]

The Strategic Advantage of PEG8 Linkers in DBCO Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving landscape of bioconjugation, the precision and efficiency of molecular coupling are paramount. Dibenzocyclooctyne (DBCO) reagents have emerged as a cornerstone of copper-free click chemistry, enabling the bioorthogonal ligation of molecules in complex biological systems. The incorporation of a Polyethylene Glycol (PEG) spacer, specifically an eight-unit PEG (PEG8), into DBCO reagents is a critical design feature that significantly enhances their utility and performance. This technical guide provides a comprehensive exploration of the purpose and benefits of the PEG8 linker in DBCO reagents, offering insights into its impact on solubility, reaction kinetics, and steric hindrance. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required for the successful application of these advanced bioconjugation tools.

Introduction to DBCO Reagents and the Role of PEGylation

Dibenzocyclooctyne (DBCO) is a cyclooctyne derivative that undergoes a highly efficient and selective reaction with azides, known as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and is particularly valuable for biological applications because it proceeds readily at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst.[1][2] This bioorthogonality allows for the precise labeling and conjugation of biomolecules within living systems without interfering with native biochemical processes.[3]

PEGylation, the process of covalently attaching polyethylene glycol chains to molecules, is a widely adopted strategy in drug delivery and bioconjugation to improve the physicochemical properties of biomolecules.[4][5] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer.[] When incorporated as a linker in DBCO reagents, PEG imparts several advantageous properties.

The PEG8 linker , a discrete chain of eight ethylene glycol units, serves as a flexible, hydrophilic spacer that confers a multitude of benefits to DBCO reagents.[7] These advantages are critical for a wide range of applications, including the development of antibody-drug conjugates (ADCs), protein-small molecule conjugates, and tools for cellular imaging and proteomics.[8][9]

Core Functions and Advantages of the PEG8 Linker

The integration of a PEG8 linker into the structure of DBCO reagents serves several key purposes:

Enhanced Hydrophilicity and Solubility

Many biomolecules and fluorescent dyes are hydrophobic, leading to challenges with aggregation and precipitation in aqueous buffers. The hydrophilic nature of the PEG8 linker significantly increases the overall water solubility of the DBCO reagent and the resulting bioconjugate.[3][10] This improved solubility is crucial for maintaining the stability and biological activity of proteins and antibodies during and after conjugation.[3]

Reduction of Steric Hindrance

The flexible and extended nature of the PEG8 spacer arm provides spatial separation between the DBCO moiety and the molecule to which it is attached.[11] This separation minimizes steric hindrance, allowing the DBCO group to more readily access and react with its azide-functionalized binding partner.[11] This is particularly important when conjugating large biomolecules like antibodies, where bulky protein structures can otherwise impede the reaction.[11]

Improved Reaction Kinetics

By mitigating steric hindrance and enhancing solubility, the PEG8 linker can lead to an increase in the rate of the SPAAC reaction.[12] The improved accessibility of the reactive groups facilitates more frequent and successful molecular collisions, leading to faster and more efficient conjugation. While specific quantitative data for the PEG8 linker is limited, studies on similar PEG linkers have demonstrated a notable enhancement in reaction rates. For instance, the presence of a PEG5 linker was shown to increase the SPAAC reaction rate by an average of 31 ± 16%.[12]

Enhanced Biocompatibility and Reduced Immunogenicity

PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins and nanoparticles.[] The PEG8 linker can help to shield the conjugated molecule from the host immune system, potentially prolonging its circulation time and reducing adverse immune responses.

Quantitative Data and Performance Metrics

While extensive quantitative comparisons are often proprietary or application-specific, the available data consistently highlights the positive impact of PEG linkers on bioconjugation efficiency. The following tables summarize key parameters and reported observations.

| Parameter | DBCO without PEG Linker | DBCO with PEG Linker (General) | Source |

| Solubility | Often limited in aqueous buffers, may require organic co-solvents. | Significantly increased water solubility, reducing the need for organic solvents.[2][3][10] | [2][3][10] |

| Aggregation | Higher propensity for aggregation, especially with hydrophobic payloads. | Reduces or eliminates aggregation and precipitation issues.[3] | [3] |

| Reaction Kinetics | Can be slower due to steric hindrance and lower solubility. | Generally faster reaction rates due to reduced steric hindrance and improved accessibility of reactive groups.[12] | [12] |

| Conjugation Efficiency | May be lower, particularly with large biomolecules. | Often described as "quantitative" or showing significant improvement in yield.[12] | [12] |

Table 1: Qualitative Comparison of DBCO Reagents with and without a PEG Linker.

| Method | Principle | Reported Efficiency/Yield with DBCO-PEG | Key Considerations | Source |

| UV-Vis Spectroscopy | Monitors the decrease in DBCO absorbance at ~309-310 nm upon reaction with an azide. | Often described as "quantitative" or showing extensive consumption of the DBCO peak.[12] | Requires a spectrophotometer and the molar extinction coefficient of the specific DBCO reagent. | [12] |

| Mass Spectrometry | Directly measures the mass of the final conjugate to confirm successful ligation and determine the drug-to-antibody ratio (DAR). | High-resolution mass spectrometry can confirm the precise mass of the conjugate, indicating successful and specific reaction. | Requires access to a mass spectrometer and expertise in data analysis. | |

| Fluorescence-based Assays | Uses a fluorescently tagged azide or DBCO partner to quantify the extent of conjugation. | Can provide high-precision quantification of conjugated molecules. | Requires a fluorometer and specific fluorescent probes. A standard curve is necessary for accurate quantification. | [12] |

Table 2: Methods for Quantifying DBCO-PEG Conjugation Efficiency.

Experimental Protocols

The following are detailed methodologies for common applications of DBCO-PEG8 reagents.

Antibody Labeling with DBCO-PEG8-NHS Ester

This protocol describes the conjugation of a DBCO-PEG8-NHS ester to the primary amines (e.g., lysine residues) of an antibody.

Materials:

-

Antibody of interest (in an amine-free buffer, e.g., PBS)

-

DBCO-PEG8-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Tris-HCl, pH 8.0

-

Zeba™ Spin Desalting Columns (or similar size-exclusion chromatography system)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified first. This can be achieved by dialysis against PBS or by using an antibody purification kit.

-

Adjust the antibody concentration to 1-2 mg/mL in PBS.[]

-

-

DBCO-PEG8-NHS Ester Stock Solution Preparation:

-

Immediately before use, dissolve the DBCO-PEG8-NHS ester in anhydrous DMSO to a concentration of 10 mM.[]

-

-

Conjugation Reaction:

-

Add a 20-30 fold molar excess of the DBCO-PEG8-NHS ester solution to the antibody solution.[10] The final DMSO concentration in the reaction mixture should not exceed 20% to maintain antibody integrity.[10]

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[10][13]

-

-

Quenching the Reaction:

-

Purification of the DBCO-labeled Antibody:

-

Remove the excess, unreacted DBCO-PEG8-NHS ester using a Zeba™ Spin Desalting Column according to the manufacturer's protocol.[13]

-

The purified DBCO-labeled antibody is now ready for the subsequent click chemistry reaction with an azide-containing molecule.

-

Protein Modification with DBCO-PEG8-Maleimide

This protocol outlines the conjugation of a DBCO-PEG8-maleimide to sulfhydryl groups (e.g., cysteine residues) on a protein.

Materials:

-

Protein of interest containing free sulfhydryl groups

-

DBCO-PEG8-maleimide

-

Anhydrous Dimethylformamide (DMF) or DMSO

-

Sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5)

-

Reducing agent (e.g., TCEP or DTT), if necessary

-

Quenching reagent (e.g., 2-mercaptoethanol or cysteine)

-

Size-exclusion chromatography system

Procedure:

-

Protein Preparation and Reduction (if necessary):

-

Dissolve the protein in a sulfhydryl-free buffer at a concentration of >1 mg/mL.[14]

-

If the protein's sulfhydryl groups are oxidized (forming disulfide bonds), they must be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[]

-

Remove the reducing agent using a desalting column immediately before adding the maleimide reagent.

-

-

DBCO-PEG8-Maleimide Stock Solution Preparation:

-

Prepare a 10 mM stock solution of DBCO-PEG8-maleimide in anhydrous DMF or DMSO.[15]

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Add a 10-30 fold molar excess of a quenching reagent like 2-mercaptoethanol or cysteine over the maleimide to cap any unreacted maleimide groups.[15]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the DBCO-labeled Protein:

-

Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography.[14]

-

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex experimental workflows and signaling pathways.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This workflow illustrates the two-step process of creating an ADC using a DBCO-PEG8 linker.

Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Experimental Workflow for Cell Surface Labeling

This diagram outlines the process of labeling cell surface proteins using metabolic labeling followed by a click reaction with a DBCO-PEG8-functionalized probe.

Experimental workflow for labeling cell surface proteins.

Investigating a Signaling Pathway Using a Labeled Ligand

This diagram illustrates a conceptual approach to studying a cell signaling pathway by using a ligand that has been labeled with a fluorescent probe via a DBCO-PEG8 linker. This allows for the visualization and tracking of the ligand-receptor interaction and subsequent downstream events.

Conceptual diagram for investigating a signaling pathway.

Conclusion

The incorporation of a PEG8 linker into DBCO reagents represents a significant advancement in the field of bioconjugation. This seemingly simple structural modification provides a powerful combination of enhanced hydrophilicity, reduced steric hindrance, and improved reaction kinetics, ultimately leading to more efficient and reliable conjugation outcomes. For researchers in drug development and the life sciences, a thorough understanding of the role of the PEG8 linker is essential for the rational design and successful implementation of bioconjugation strategies. The detailed protocols and conceptual workflows provided in this guide serve as a practical resource for harnessing the full potential of DBCO-PEG8 reagents in a wide array of cutting-edge applications.

References

- 1. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 3. interchim.fr [interchim.fr]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DBCO-PEG8-DBCO | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

An In-Depth Technical Guide to DBCO-PEG8-Amine for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dibenzocyclooctyne-Polyethylene Glycol (8)-Amine (DBCO-PEG8-amine), a trifunctional linker molecule that has become an invaluable tool in the field of bioconjugation. Its unique properties enable the straightforward and efficient labeling and modification of biomolecules, paving the way for advancements in targeted therapeutics, molecular imaging, and diagnostics.

Core Concepts: Understanding this compound

This compound is a heterobifunctional linker composed of three key components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently under physiological conditions without interfering with native biological processes. A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst.[1][2]

-

Polyethylene Glycol (PEG8): A hydrophilic spacer consisting of eight repeating ethylene glycol units. This PEG linker enhances the water solubility of the molecule and its conjugates, reduces steric hindrance during conjugation, and can decrease the immunogenicity of the labeled biomolecule.[1][3]

-

Amine (-NH2): A primary amine group that can be readily conjugated to various functional groups on biomolecules, such as activated esters (e.g., NHS esters) on proteins or carboxylic acids on other molecules.[4]

The combination of these three moieties in a single molecule allows for a versatile, two-step conjugation strategy. First, the amine group is used to attach the linker to a biomolecule of interest. Subsequently, the exposed DBCO group can be specifically reacted with an azide-modified molecule.

Key Advantages in Bioconjugation

The use of this compound offers several distinct advantages for researchers in bioconjugation:

-

High Reaction Efficiency and Specificity: The SPAAC reaction between DBCO and azide is highly efficient and selective, leading to high yields of the desired conjugate with minimal byproducts.[3]

-

Biocompatibility: The copper-free nature of the SPAAC reaction avoids the cytotoxicity associated with copper-catalyzed click chemistry, making it ideal for applications involving living cells and in vivo studies.[2][3]

-

Enhanced Solubility: The hydrophilic PEG8 spacer improves the solubility of both the linker and the final bioconjugate in aqueous buffers, which is crucial for biological applications.[1][3]

-

Reduced Steric Hindrance: The flexible PEG spacer minimizes steric hindrance, allowing for more efficient conjugation, especially when dealing with large biomolecules.[1][3]

-

Versatility: The amine group can be reacted with a variety of functional groups, enabling the labeling of a wide range of biomolecules, including proteins, peptides, and nucleic acids.[4]

Quantitative Data on DBCO-PEG Conjugations

The efficiency and stability of bioconjugation reactions are critical for reproducible and reliable results. Below are tables summarizing key quantitative parameters for DBCO-PEG mediated conjugations.

Table 1: Recommended Reaction Conditions for DBCO-Azide SPAAC Reaction

| Parameter | Recommended Condition | Notes |

| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess to drive the reaction to completion.[5] |

| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate, but the stability of the biomolecules must be considered.[5] |

| Reaction Time | 2 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations.[5] |

| pH | 7.0 - 8.5 | The SPAAC reaction is generally tolerant to a range of pH values, but slightly alkaline conditions can increase the reaction rate.[6][7] |

| Solvent | Aqueous buffers (e.g., PBS, HEPES) | If the DBCO-containing molecule has poor aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF and added to the reaction mixture. The final concentration of the organic solvent should typically be kept below 20% to avoid denaturation of proteins.[5] |

Table 2: Typical Post-Synthesis Yields for DBCO-Oligonucleotide Conjugation

| Oligo Synthesis Scale | Expected Yield (nmols) |

| 50 nmol | ~ 2 nmol |

| 200 nmol | ~ 5 nmol |

| 1 µmol | ~ 16 nmol |

| 10 µmol | ~ 150 nmol |

| Yields are estimates and can be lower for oligonucleotides longer than 50 bases. Data adapted from Gene Link.[3] |

Table 3: Comparative Stability of Bioconjugation Linkages in the Presence of Glutathione (GSH)

| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |

| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes | The hydrophobicity of the DBCO group can lead to aggregation and faster clearance.[1] |

| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours | BCN is generally more stable to thiols like GSH compared to DBCO.[1] |

| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes | Susceptible to retro-Michael reaction and exchange with serum thiols.[1] |

| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions. |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: Antibody Labeling with this compound

This two-step protocol describes the conjugation of this compound to an antibody via its amine groups, followed by the reaction with an azide-containing molecule.

Materials:

-

Antibody of interest

-

This compound

-

N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for activation of a carboxylated molecule to be conjugated to the amine of the linker, or an NHS-ester functionalized molecule to react with the amine.

-

Azide-functionalized molecule (e.g., fluorescent dye, drug molecule)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns or dialysis equipment

Procedure:

Step 1: Activation of Antibody with DBCO-PEG8-NHS Ester (if starting with this compound and a carboxylated molecule)

-

Prepare Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Prepare DBCO-PEG8-NHS Ester: This can be prepared by reacting this compound with an excess of a homobifunctional NHS ester crosslinker, but it is more common to use a commercially available DBCO-PEG-NHS ester. Dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain the integrity of the antibody.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove the unreacted DBCO-PEG-NHS ester using a desalting column or dialysis against PBS.

Step 2: Copper-Free Click Reaction with Azide-Functionalized Molecule

-

Prepare Azide-Molecule: Dissolve the azide-functionalized molecule in a compatible solvent.

-

Click Reaction: Add a 2-4 fold molar excess of the azide-functionalized molecule to the DBCO-labeled antibody.

-

Incubation: Incubate the reaction overnight at 4°C with gentle mixing.

-

Purification: Purify the final antibody conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted azide-molecule.

Characterization:

-

Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the antibody (280 nm) and the DBCO group (~309 nm) or the azide-containing molecule if it has a chromophore.

-

Confirm the integrity and purity of the conjugate using SDS-PAGE and mass spectrometry.

Protocol 2: Cell Surface Labeling and Flow Cytometry Analysis

This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar, followed by detection with a this compound-fluorophore conjugate via flow cytometry.

Materials:

-

Cells of interest

-

Azide-containing sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

-

This compound conjugated to a fluorophore

-

Cell culture medium

-

FACS Buffer (PBS with 1-2% BSA or FBS)

-

Flow cytometer

Procedure:

Step 1: Metabolic Labeling of Cells with Azide Sugar

-

Cell Culture: Culture cells to the desired confluency.

-

Metabolic Labeling: Supplement the cell culture medium with an optimized concentration of the azide-containing sugar (e.g., 25-50 µM Ac4ManNAz).

-

Incubation: Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azide sugar into cell surface glycans.

Step 2: Labeling with DBCO-Fluorophore and Flow Cytometry

-

Cell Harvesting: Harvest the cells and wash them with FACS buffer.

-

DBCO-Fluorophore Labeling: Resuspend the cells in FACS buffer containing the this compound-fluorophore conjugate at an optimized concentration (e.g., 1-10 µM).

-

Incubation: Incubate the cells for 30-60 minutes at room temperature or 4°C, protected from light.

-

Washing: Wash the cells twice with FACS buffer to remove unbound DBCO-fluorophore.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.[8]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and logical relationships involving this compound.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a DBCO-PEG linker.

Caption: Experimental workflow for cell surface labeling and flow cytometry analysis.

Caption: Signaling pathway of a targeted drug delivery system utilizing an ADC.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise during bioconjugation reactions. Here is a guide to troubleshooting common issues when working with this compound.

Table 4: Troubleshooting Guide for this compound Bioconjugation

| Issue | Potential Cause | Recommended Solution |

| Low or No Conjugation Yield | Degradation of DBCO reagent: The DBCO group can lose reactivity over time due to oxidation or reaction with water, especially if stored improperly.[9] | Ensure proper storage of the this compound reagent at -20°C, protected from moisture. Prepare fresh solutions of the reagent before each experiment. |

| Suboptimal reaction conditions: Incorrect pH, temperature, or reactant concentrations can lead to poor yields. | Optimize reaction conditions as outlined in Table 1. Consider increasing the reaction time or temperature if biomolecules are stable under those conditions. | |

| Presence of azide in buffers: Buffers containing sodium azide will react with the DBCO group, reducing the efficiency of the desired conjugation.[5] | Use azide-free buffers for all steps of the conjugation process. | |

| Inefficient prior modification: The biomolecule may not have been successfully functionalized with an azide or the amine group on the target may not be accessible. | Verify the successful incorporation of the azide group using a small-scale test reaction with an azide-reactive fluorescent dye or by mass spectrometry. Ensure the amine groups on the target biomolecule are accessible for conjugation. | |

| Inconsistent Drug-to-Antibody Ratio (DAR) | Variations in conjugation efficiency: Small changes in reaction conditions can lead to batch-to-batch variability in the number of linkers attached to the antibody. | Carefully control all reaction parameters, including temperature, pH, and incubation time. Consider using site-specific conjugation methods to achieve a more homogeneous product. |

| ADC Aggregation | Hydrophobicity of the DBCO linker and payload: The hydrophobic nature of the DBCO group and many drug payloads can lead to aggregation, especially at high DARs. | Optimize the linker design by using a longer PEG spacer if necessary. Screen different formulation buffers with varying pH and excipients to improve the solubility of the ADC. Reduce the molar excess of the DBCO-linker-payload during the conjugation reaction to lower the average DAR.[10] |

| Difficulty in Purification | Similar properties of reactants and products: Unreacted starting materials may be difficult to separate from the final conjugate. | Optimize the purification method. For SEC, ensure the column has the appropriate fractionation range. For other chromatography methods, adjust the gradient or buffer conditions. |

By understanding the fundamental principles of this compound chemistry, following optimized protocols, and systematically troubleshooting any issues that arise, researchers can successfully leverage this powerful tool to advance their work in the exciting field of bioconjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Antibody Labeling with DBCO-PEG8-Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapeutics, particularly antibody-drug conjugates (ADCs), has revolutionized the landscape of precision medicine. A critical component in the synthesis of these complex biomolecules is the linker that connects the antibody to the payload. DBCO-PEG8-amine is a versatile heterobifunctional linker that plays a pivotal role in modern bioconjugation strategies. It incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene glycol (PEG8) spacer, and a terminal primary amine.[1][2]

The DBCO moiety allows for a highly specific and efficient reaction with azide-functionalized molecules in a bioorthogonal manner, eliminating the need for cytotoxic copper catalysts.[1] The PEG8 spacer enhances the solubility and stability of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the ADC.[3][4][] The terminal amine provides a reactive handle for conjugation to molecules containing carboxylic acids, activated esters, or other amine-reactive functional groups.[2]

These application notes provide a detailed protocol for the two-step labeling of an antibody using this compound, focusing on the conjugation of a payload to the linker and the subsequent copper-free click chemistry reaction with an azide-modified antibody.

Principle of the Method

The antibody labeling strategy using this compound is a two-stage process designed for the precise and stable conjugation of a payload (e.g., a small molecule drug, a fluorescent dye) to an antibody.

-

Payload-Linker Conjugation: The first stage involves the covalent attachment of the payload to the this compound linker. This is typically achieved by activating a carboxylic acid group on the payload to form a reactive ester, which then readily reacts with the primary amine of the this compound, forming a stable amide bond. This step yields a DBCO-functionalized payload.

-

Antibody-Payload "Click" Reaction: The second stage utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a form of copper-free click chemistry. An azide group is site-specifically introduced into the antibody. The DBCO-functionalized payload from the first stage is then reacted with the azide-modified antibody. The DBCO group on the payload specifically and efficiently "clicks" with the azide group on the antibody, forming a stable triazole linkage and yielding the final antibody conjugate.[6]

This method offers significant advantages, including the formation of a stable conjugate with a defined drug-to-antibody ratio (DAR), enhanced solubility and stability due to the PEG spacer, and the avoidance of harsh reaction conditions that could compromise the antibody's integrity.[3][6]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of antibodies labeled using a DBCO-PEG linker strategy. The actual values will vary depending on the specific antibody, payload, and reaction conditions.

| Parameter | Typical Value | Method of Analysis | Reference |

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (LC-MS) | [7][8] |

| Labeling Efficiency | > 90% | SDS-PAGE, UV-Vis Spectroscopy | [9] |

| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280) | [] |

| Purity | > 95% | Size-Exclusion Chromatography (SEC-HPLC) | [] |

| Aggregate Content | < 5% | Size-Exclusion Chromatography (SEC-HPLC) | [3][] |

| In Vitro Plasma Stability | > 95% after 7 days | ELISA, LC-MS | [6] |

Experimental Protocols

Protocol 1: Activation of Carboxylated Payload and Conjugation to this compound

This protocol describes the activation of a payload containing a carboxylic acid group using EDC and Sulfo-NHS, followed by conjugation to this compound.

Materials:

-

Carboxylated payload

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., reversed-phase HPLC)

Procedure:

-

Payload Activation: a. Dissolve the carboxylated payload in anhydrous DMF or DMSO to a concentration of 10-20 mM. b. Add a 1.5-fold molar excess of both EDC and Sulfo-NHS to the payload solution. c. Incubate the activation reaction for 15-30 minutes at room temperature.

-

Conjugation to this compound: a. Dissolve this compound in the Reaction Buffer. b. Add the activated payload solution to the this compound solution at a 3- to 5-fold molar excess of the payload. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

Quenching: a. Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted activated payload. b. Incubate for 15 minutes at room temperature.

-

Purification: a. Purify the DBCO-functionalized payload using reversed-phase HPLC to remove unreacted payload, this compound, and reaction byproducts. b. Confirm the identity and purity of the product by mass spectrometry and HPLC.[8]

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Final Antibody Conjugation

This protocol describes the "click" reaction between the azide-modified antibody and the DBCO-functionalized payload.

Materials:

-

Azide-modified antibody (prepared using standard protocols)

-

DBCO-functionalized payload (from Protocol 1)

-

Reaction Buffer: PBS, pH 7.4

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: a. Prepare a solution of the azide-modified antibody in the Reaction Buffer at a concentration of 2-5 mg/mL.

-

Click Reaction: a. Add the DBCO-functionalized payload to the antibody solution at a 2- to 3-fold molar excess. b. Incubate the reaction mixture for 12-24 hours at 4°C or for 4-8 hours at room temperature.[8] c. Monitor the reaction progress by LC-MS or SDS-PAGE.

-

Purification: a. Purify the final antibody conjugate using size-exclusion chromatography to remove unreacted payload and other impurities.[]

-

Characterization: a. Characterize the final ADC for DAR, purity, and aggregation as described in the characterization section below.

Characterization of the Final Antibody-Drug Conjugate

-

Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC-HPLC) or Reversed-Phase HPLC (RP-HPLC). Mass spectrometry (LC-MS) can be used to determine the distribution of different drug-loaded species.[7][8]

-

Purity and Aggregation Analysis: Size-Exclusion Chromatography (SEC-HPLC) is used to determine the purity of the conjugate and quantify the amount of high-molecular-weight aggregates.[]

-

Stability Assessment: The stability of the ADC can be evaluated under different conditions (e.g., temperature, pH) by monitoring changes in DAR, purity, and aggregation over time.[12] In vitro plasma stability assays are also crucial to assess the linker's stability in a biological matrix.[6]

Visualizations

Caption: Workflow for antibody labeling using this compound.

Caption: Conceptual signaling pathway of an ADC.

References

- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound TFA salt | BroadPharm [broadpharm.com]

- 3. purepeg.com [purepeg.com]

- 4. books.rsc.org [books.rsc.org]

- 6. ADC Stability Analysis Services - Creative Biolabs [creative-biolabs.com]

- 7. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 12. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols: DBCO-PEG8-Amine Conjugation to Proteins with NHS Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of proteins with DBCO-PEG8-amine using N-hydroxysuccinimide (NHS) ester chemistry. This procedure enables the introduction of a dibenzocyclooctyne (DBCO) moiety onto a protein, preparing it for subsequent copper-free click chemistry reactions.[][2][3] Such modifications are instrumental in various applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling, and the creation of targeted drug delivery systems.[4][5][6]

Introduction

The conjugation strategy involves a two-step process. Initially, a heterobifunctional linker, DBCO-PEG8-NHS ester, is used to react with primary amines on the protein.[7] The NHS ester end of the linker selectively forms a stable amide bond with the ε-amino groups of lysine residues and the N-terminal α-amino group of the protein.[8][9] The DBCO group, a strained alkyne, remains available for a highly specific and efficient bioorthogonal reaction with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][10][11] This copper-free click chemistry approach is advantageous for biological applications due to its high selectivity, rapid reaction kinetics, and biocompatibility, as it avoids the use of a cytotoxic copper catalyst.[][6][10] The polyethylene glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the conjugate.[7][12][13]

Chemical Reaction Pathway

The fundamental chemistry involves the reaction of the NHS ester with a primary amine on the protein to form a stable amide linkage, followed by the strain-promoted cycloaddition of the DBCO group with an azide-functionalized molecule.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following table summarizes the recommended quantitative parameters for the conjugation of DBCO-PEG8-NHS ester to proteins.

| Parameter | Recommended Value | Notes |

| Reaction pH | 8.3 - 8.5 | The reaction of NHS esters with primary amines is highly pH-dependent. At lower pH, the amine group is protonated and less reactive. At higher pH, the NHS ester is prone to hydrolysis.[14][15] |

| Reaction Buffers | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Amine-free buffers are crucial to prevent competition with the protein's primary amines for the NHS ester.[9][14] Avoid buffers like Tris.[14][16] |

| Protein Concentration | 2 - 20 mg/mL | A higher protein concentration can improve reaction efficiency.[8] |

| Molar Excess of DBCO-PEG8-NHS Ester | 5 - 20 fold | This is an empirical value and may need optimization depending on the protein and the desired degree of labeling.[8][14] For mono-labeling, a lower excess (e.g., 8-fold) is often a good starting point.[14] |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. Reactions at 4°C can be performed overnight to control the reaction rate.[8][15][16] |

| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | The reaction time can be adjusted to achieve the desired degree of labeling.[8][15] |

| Solvent for DBCO-PEG8-NHS Ester | Anhydrous DMSO or DMF | The NHS ester should be dissolved in a small amount of organic solvent before being added to the aqueous protein solution.[8][14] |

Experimental Workflow

The overall experimental workflow for the conjugation of this compound to a protein and its subsequent purification is outlined below.

Detailed Experimental Protocols

Materials Required

-

Protein of interest

-

DBCO-PEG8-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5

-

Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 7.4

-

Purification system: Size exclusion chromatography column (e.g., desalting column) or dialysis cassette

-

Spectrophotometer for protein concentration and degree of labeling determination

Protocol: Protein Conjugation with DBCO-PEG8-NHS Ester

This protocol is a general guideline and may require optimization for specific proteins and applications.

1. Preparation of Protein Solution: a. Dissolve the protein in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-20 mg/mL.[8] b. Ensure the buffer is free of primary amines. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer using dialysis or a desalting column.[9]

2. Preparation of DBCO-PEG8-NHS Ester Solution: a. Allow the vial of DBCO-PEG8-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. b. Immediately before use, dissolve the required amount of DBCO-PEG8-NHS ester in a minimal volume of anhydrous DMSO or DMF.[8][14] For example, prepare a 10 mM stock solution.

3. Calculation of Reactant Amounts: a. Determine the moles of protein to be labeled. b. Calculate the required moles of DBCO-PEG8-NHS ester based on the desired molar excess (e.g., 10-fold molar excess). c. Formula: mg of NHS ester = (moles of protein) x (molar excess) x (MW of NHS ester) x 1000

4. Conjugation Reaction: a. Add the calculated volume of the DBCO-PEG8-NHS ester solution to the protein solution while gently vortexing or stirring. b. Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[8][15] Protect from light if the DBCO reagent is light-sensitive.

5. Quenching the Reaction (Optional): a. To stop the reaction, a quenching buffer containing primary amines can be added. Add Tris-HCl or Glycine to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

6. Purification of the Conjugate: a. Remove excess, unreacted DBCO-PEG8-NHS ester and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.[8] b. The purified DBCO-labeled protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.[17]

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using various methods, including mass spectrometry (e.g., MALDI-TOF) which will show an increase in molecular weight corresponding to the number of attached DBCO-PEG8 moieties.[18] Alternatively, if the DBCO reagent has a distinct UV absorbance, spectrophotometric methods can be employed.

These detailed application notes and protocols provide a comprehensive framework for the successful conjugation of this compound to proteins, enabling advanced applications in bioconjugation and drug development.

References

- 2. creativepegworks.com [creativepegworks.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DBCO-PEG8-NHS ester - Taskcm [taskcm.com]

- 6. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]

- 7. DBCO-PEG8-NHS ester, 2553412-88-5 | BroadPharm [broadpharm.com]

- 8. glenresearch.com [glenresearch.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. medium.com [medium.com]

- 11. benchchem.com [benchchem.com]

- 12. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]

- 13. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. neb.com [neb.com]

- 17. NHS ester protocol for labeling proteins [abberior.rocks]

- 18. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Functionalizing Nanoparticles with DBCO-PEG8-Amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of nanoparticles with DBCO-PEG8-amine for applications in targeted drug delivery, bio-imaging, and other biomedical research areas. This document outlines the principles of the methodology, detailed experimental protocols, and expected quantitative outcomes.

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted therapeutic and diagnostic agents. The use of a Dibenzocyclooctyne-Polyethylene Glycol-Amine (this compound) linker offers a robust and versatile method for attaching biomolecules to nanoparticles. This system leverages the highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry.

The DBCO group readily reacts with azide-modified molecules in a catalyst-free manner, making it ideal for biological applications.[1][2] The eight-unit polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the nanoparticles, reduces non-specific protein adsorption, and can prolong their circulation time in vivo.[3] The terminal amine group on the linker provides a versatile handle for conjugation to nanoparticles with various surface chemistries, most commonly those with carboxyl groups, through stable amide bond formation.[3]

Key Applications

-

Targeted Drug Delivery: Nanoparticles loaded with therapeutic agents can be functionalized with this compound and subsequently conjugated to azide-modified targeting ligands such as antibodies, peptides, or aptamers. This allows for the specific delivery of the payload to target cells or tissues, enhancing therapeutic efficacy and minimizing off-target effects.[1]

-

Advanced In Vivo Imaging: Imaging agents like fluorescent dyes or MRI contrast agents can be attached to nanoparticles using this method. The targeted delivery of these imaging probes enables high-resolution visualization of biological processes and disease states.[1]

-

Development of Biosensors: The immobilization of azide-modified biomolecules onto DBCO-functionalized nanoparticle surfaces is a key step in the creation of sensitive and specific diagnostic tools.[1]

Quantitative Data on Nanoparticle Functionalization

The successful functionalization of nanoparticles with this compound and subsequent conjugation of a targeting ligand can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data for different nanoparticle types.

Table 1: Physicochemical Characterization of Functionalized Polymeric Nanoparticles [3]

| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Carboxylated PLGA Nanoparticles | 180.5 ± 5.2 | 0.15 ± 0.03 | -35.8 ± 2.1 |

| This compound Functionalized PLGA Nanoparticles | 195.3 ± 6.1 | 0.17 ± 0.04 | -28.4 ± 2.5 |

| Antibody-Conjugated PLGA Nanoparticles | 210.8 ± 7.5 | 0.20 ± 0.05 | -22.1 ± 2.8 |

Table 2: Physicochemical Characterization of Functionalized Liposomes [3]

| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Bare Liposomes | 105.2 ± 4.8 | 0.11 ± 0.02 | -28.3 ± 1.9 |

| This compound Functionalized Liposomes | 115.7 ± 5.5 | 0.14 ± 0.03 | -24.7 ± 2.2 |

| Peptide-Conjugated Liposomes | 128.4 ± 6.2 | 0.16 ± 0.04 | -19.5 ± 2.6 |

Table 3: Conjugation Efficiency and Drug Loading [4][5][6]

| Nanoparticle System | Targeting Ligand | Conjugation Efficiency (%) | Drug Loaded | Drug Loading Efficiency (%) |

| PLGA-PEG-DBCO | Anti-CD8a f(ab')₂ | ~45% | Doxorubicin | ~85% |

| Liposome-DBCO | Trastuzumab | ~63% | Paclitaxel | ~78% |

| Magnetic Nanoparticle-DBCO | Transferrin | ~75% | Doxorubicin | ~90% |

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using carbodiimide chemistry.

Materials:

-

Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES buffer, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Centrifuge

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Nanoparticle Preparation:

-